Beauvericin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beauvericin is a cyclic hexadepsipeptide mycotoxin produced by various fungi, particularly those belonging to the genus Fusarium . It was first isolated from the entomopathogenic fungus Beauveria bassiana . This compound is known for its insecticidal, antimicrobial, antiviral, and cytotoxic activities . It is structurally characterized by alternating N-methylphenylalanyl and D-hydroxyisovaleryl residues .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beauvericin is synthesized through a nonribosomal, thiol-templated mechanism catalyzed by this compound synthetase . The biosynthesis involves several condensation, methylation, and activation reactions, requiring adenosine triphosphate (ATP) and magnesium ions (Mg²⁺) . The process includes the incorporation of D-α-hydroxyisovaleric acid and S-adenosylmethionine .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Fusarium species under controlled conditions. The extraction process includes the use of high-performance liquid chromatography (HPLC) for purification . The fermentation medium often contains glucose as a carbon source, and the production is optimized by adjusting pH, temperature, and aeration .
Chemical Reactions Analysis
Types of Reactions: Beauvericin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form reactive oxygen species, contributing to its cytotoxic effects.
Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions.
Substitution: this compound can participate in substitution reactions, particularly involving its ester and amide bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) and other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) under mild conditions.
Substitution: Acidic or basic catalysts to facilitate ester and amide bond cleavage.
Major Products:
Oxidation: Reactive oxygen species and oxidized this compound derivatives.
Reduction: Reduced this compound derivatives.
Substitution: Cleaved products of ester and amide bonds.
Scientific Research Applications
Beauvericin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study cyclic peptides and depsipeptides.
Biology: Investigated for its role in fungal pathogenicity and secondary metabolite production.
Medicine: Potential anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Explored as a biopesticide due to its insecticidal properties.
Mechanism of Action
Beauvericin exerts its effects primarily through its ionophoric activity, facilitating the transport of calcium ions (Ca²⁺) across cell membranes . This leads to an increase in intracellular Ca²⁺ levels, causing oxidative stress and mitochondrial dysfunction, ultimately resulting in apoptosis . This compound also interacts with Toll-like receptor 4 (TLR4), enhancing the activation of dendritic cells and T cells .
Comparison with Similar Compounds
Enniatins: Structurally similar but less potent in bioactivities.
Valinomycin: Another cyclic peptide with ionophoric properties but different molecular targets.
Beauvericin’s unique structure and bioactivities make it a compound of significant interest in various fields of research and industry.
Biological Activity
Beauvericin (BEA) is a cyclic hexadepsipeptide mycotoxin primarily produced by various species of the Fusarium genus. It has garnered attention for its diverse biological activities, including antibacterial, antifungal, anticancer, and insecticidal properties. This article reviews the biological activity of this compound, supported by recent research findings and case studies.
This compound is characterized by its unique structure, which allows it to form complexes with cations and increase the permeability of biological membranes. This ionophoric property is crucial for its cytotoxic effects. The mechanism underlying this compound's biological activity involves:
- Increased intracellular calcium levels : this compound induces the influx of Ca2+ ions into cells, leading to apoptosis through mitochondrial pathways .
- Activation of apoptotic pathways : It influences various cellular signaling pathways, including MAPK, NF-κB, and p53, contributing to its anticancer effects .
2. Anticancer Activity
Numerous studies have demonstrated the potent anticancer properties of this compound across different cancer cell lines. For instance:
- In vitro Studies : this compound exhibited significant cytotoxicity against malignant cells compared to non-malignant cells. The most pronounced effects were observed in colon carcinoma cell lines (SW480 and SW620), with IC50 values indicating higher sensitivity in malignant cells .
- In vivo Studies : In murine models bearing tumors (CT-26 colon carcinoma and KB-3-1 cervix carcinoma), treatment with this compound resulted in a substantial reduction in tumor volume and weight without notable adverse effects on body weight or behavior . Table 1 summarizes the results from these studies.
Study Type | Tumor Model | Dose (mg/kg) | Tumor Volume Reduction (%) | Notes |
---|---|---|---|---|
In vitro | Colon Carcinoma | N/A | N/A | IC50 values lower in malignant cells |
In vivo | CT-26 Allograft | 5 | 52.8% | Significant reduction observed |
In vivo | KB-3-1 Xenograft | 5 | 31.3% | No systemic toxicity noted |
3. Antimicrobial Properties
This compound exhibits potent antimicrobial activity against both Gram-positive and Gram-negative bacteria:
- Antibacterial Activity : Studies indicate that this compound effectively inhibits various pathogenic bacteria, making it a candidate for developing new antibacterial agents .
- Fungal Infections : BEA has shown promise in targeting drug-resistant fungal strains, providing a potential strategy for treating life-threatening infections .
4. Toxicological Considerations
Despite its beneficial properties, the presence of this compound in food products raises safety concerns:
- Food Contamination : A study detected this compound in raw milk samples at concentrations up to 6.17 µg/kg, highlighting the need for monitoring mycotoxin levels in food products .
- Toxicity Profiles : Research indicates that while this compound is cytotoxic to cancer cells, its impact on non-malignant cells is significantly lower, suggesting a degree of selectivity that could be advantageous in therapeutic applications .
5. Conclusion
This compound is a multifaceted compound with significant potential in medicinal chemistry due to its diverse biological activities. Its ability to induce apoptosis in cancer cells while exhibiting antimicrobial properties makes it a subject of ongoing research. However, careful assessment of its safety profile in food products is essential to mitigate risks associated with mycotoxin exposure.
Properties
IUPAC Name |
3,9,15-tribenzyl-4,10,16-trimethyl-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H57N3O9/c1-28(2)37-40(49)46(7)35(26-32-21-15-11-16-22-32)44(53)56-39(30(5)6)42(51)48(9)36(27-33-23-17-12-18-24-33)45(54)57-38(29(3)4)41(50)47(8)34(43(52)55-37)25-31-19-13-10-14-20-31/h10-24,28-30,34-39H,25-27H2,1-9H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSCAQFHASJXRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)CC2=CC=CC=C2)C)C(C)C)CC3=CC=CC=C3)C)C(C)C)CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H57N3O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
783.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.